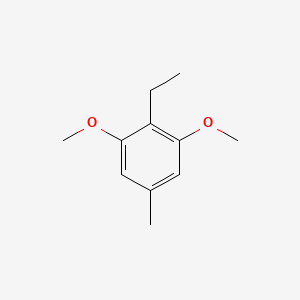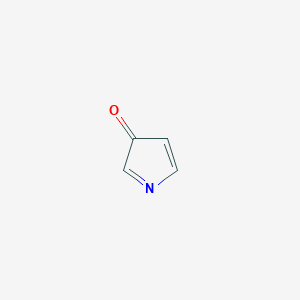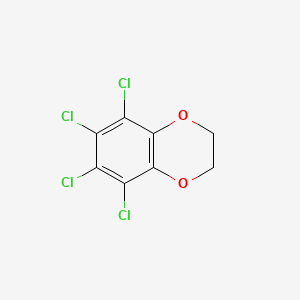
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine is a chlorinated organic compound with the molecular formula C8H4Cl4O2 It is a derivative of benzodioxine, characterized by the presence of four chlorine atoms at positions 5, 6, 7, and 8 on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxine typically involves the chlorination of 1,4-benzodioxine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually performed at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the chlorination reaction efficiently. Safety measures are crucial due to the handling of chlorine gas and the potential hazards associated with chlorinated compounds.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroquinones, while reduction can produce partially dechlorinated benzodioxine derivatives.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential as a pharmacological agent or its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Tetrachlorophthalic anhydride: Another chlorinated compound with similar structural features.
Tetrachlorobenzodioxin: A related compound with different chlorine substitution patterns.
Uniqueness
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
37076-89-4 |
|---|---|
Fórmula molecular |
C8H4Cl4O2 |
Peso molecular |
273.9 g/mol |
Nombre IUPAC |
5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H4Cl4O2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h1-2H2 |
Clave InChI |
UVKULAAJMQTHLB-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



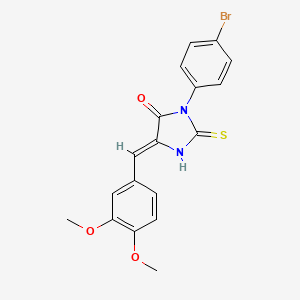
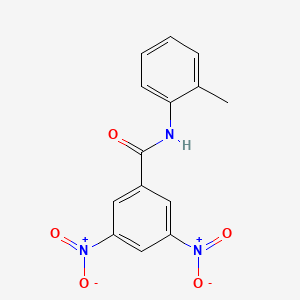
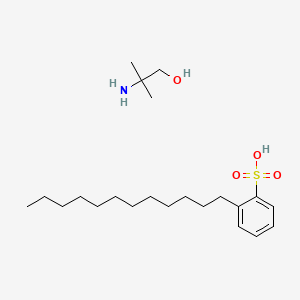
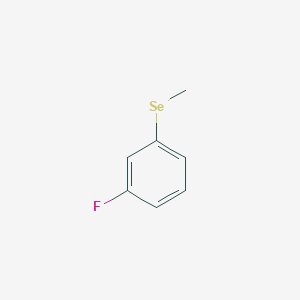
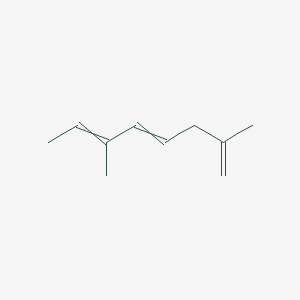
![4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate](/img/structure/B14677159.png)
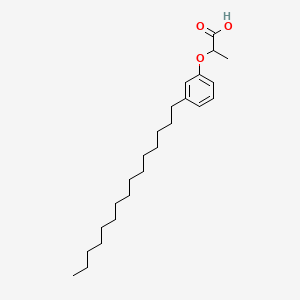
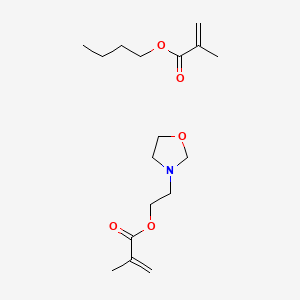
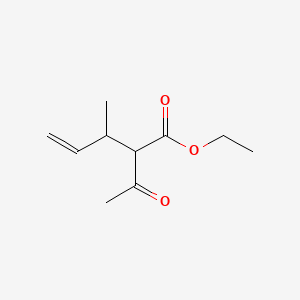
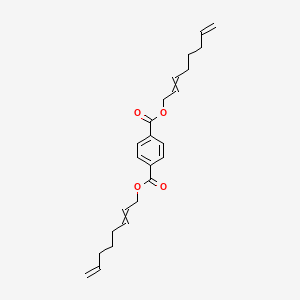
![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
